molecular formula C12H7FO B3111381 1-Fluorodibenzo[b,d]furan CAS No. 182349-08-2

1-Fluorodibenzo[b,d]furan

Cat. No. B3111381
M. Wt: 186.18 g/mol
InChI Key: ZKWVQQKHVNMZGM-UHFFFAOYSA-N
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Description

1-Fluorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H7FO . It is a derivative of dibenzofuran, which is a heterocyclic organic compound that has two benzene rings fused to a central furan ring .


Synthesis Analysis

The synthesis of fluorinated furans, including 1-Fluorodibenzo[b,d]furan, has been summarized in various studies . A common approach involves the use of furans and benzofurans with a fluorine atom or a trifluoromethyl group . For example, one method involves the reaction of 3-Fluorodibenzo[b,d]furan with butyl lithium, followed by the addition of triethyl borate .


Molecular Structure Analysis

The molecular structure of 1-Fluorodibenzo[b,d]furan consists of a furan ring fused with two benzene rings, with a fluorine atom attached . The InChI code for this compound is 1S/C12H7FO/c13-9-5-3-7-11-9-6-2-1-4-8-12(10)14-11/h1-7H .

Scientific Research Applications

Organic Electronics

1-Fluorodibenzo[b,d]furan derivatives show promise in organic electronics. For instance, the synthesis of 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), which integrates dibenzo[b,d]furan units in organic thin-film transistors (OTFTs), demonstrates excellent carrier transport ability, thermal stability, film-forming property, rigidity, and fluorescence. This makes it a potential material for organic electronics due to its high hole mobility and stable green solid fluorescence (Zhao et al., 2017).

Antitubercular Agents

Dibenzo[b,d]furan derivatives have been studied for their potential as antitubercular agents. The synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, followed by evaluation against Mycobacterium tuberculosis, highlighted several compounds as promising antitubercular agents (Kantevari et al., 2011).

High-Performance Thermosets

A novel furan-containing tetrafunctional fluorene-based benzoxazine monomer, which uses a dibenzo[b,d]furan derivative, was developed for creating polybenzoxazine. This material exhibits exceptional glass transition temperature and thermal stability, surpassing traditional multifunctional benzoxazine resins (Wang et al., 2014).

properties

IUPAC Name

1-fluorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWVQQKHVNMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorodibenzo[b,d]furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Yu, SY Byeon, SH Han… - Chemistry–A European …, 2017 - Wiley Online Library
Four dibenzofuran‐type host materials substituted with a carbazolylcarbazole moiety were synthesized to investigate the effect of substitution position on the material parameters and …

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